![molecular formula C14H13ClN6 B3009116 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415512-85-3](/img/structure/B3009116.png)
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, which are involved in the regulation of immune response. CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, particularly those involved in the regulation of immune response. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. Upon activation of cytokine receptors, JAK3 is recruited to the receptor complex and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and regulate gene expression, leading to the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile effectively blocks the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, leading to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. This inhibition leads to a reduction in the activation of immune cells, such as T cells and B cells, and a reduction in the production of antibodies. 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis. In addition, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for JAK3, its ability to effectively suppress the production of pro-inflammatory cytokines, and its favorable safety profile. However, there are also some limitations to using 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in lab experiments. For example, it may not be suitable for studying the effects of other cytokines or signaling pathways that are not regulated by JAK3. In addition, its high potency may make it difficult to study the effects of partial inhibition of JAK3, which may be more relevant to the physiological conditions in autoimmune diseases.
Direcciones Futuras
There are several future directions for the research and development of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile. One potential direction is to investigate its potential applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents, such as methotrexate or corticosteroids, to achieve greater efficacy and reduce the risk of side effects. In addition, there is a need for further studies to elucidate the long-term safety and efficacy of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in clinical settings. Finally, there is a need for the development of more selective JAK inhibitors that target specific JAK isoforms, such as JAK1 or JAK2, to achieve greater efficacy and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 3-aminopyrazine to form 5-chloro-2-nitro-6-(3-pyrazinyl)pyridine. This intermediate is then reduced with sodium dithionite to produce the corresponding amino compound, which is subsequently reacted with 3-azetidinone to form the final product, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile.
Aplicaciones Científicas De Investigación
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, which is involved in the activation of T cells and B cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma, thereby reducing the inflammatory response in autoimmune diseases.
Propiedades
IUPAC Name |
5-chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-20(14-12(15)4-10(5-16)6-19-14)11-8-21(9-11)13-7-17-2-3-18-13/h2-4,6-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVJHGNGNITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

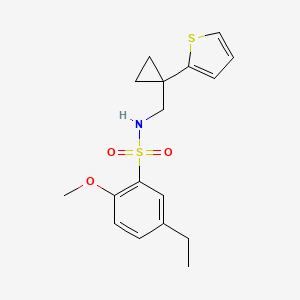

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)
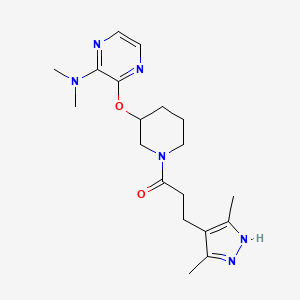
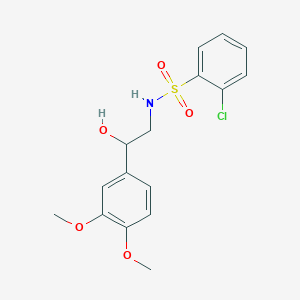
![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)

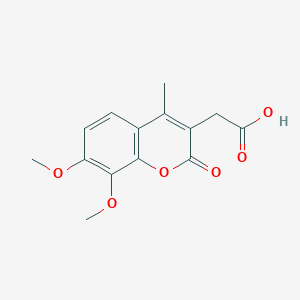
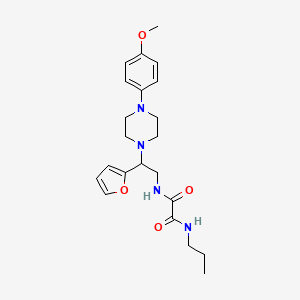
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
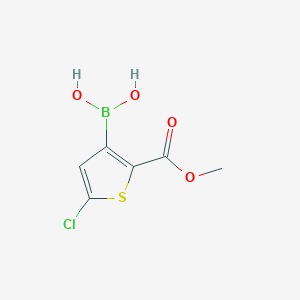

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)